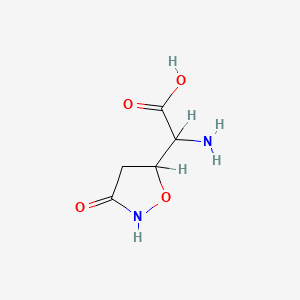
Tricholomic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricholomic acid, also known as tricholomate, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). This compound exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in mushrooms. This makes this compound a potential biomarker for the consumption of this food product.
科学研究应用
Pharmacological Applications
Tricholomic acid has shown promise as a modulator of glutamate receptors, which are critical in neurotransmission and implicated in numerous neurological disorders.
Glutamate Receptor Modulation
Research indicates that this compound acts as a non-selective agonist for AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors. These receptors are subtypes of ionotropic glutamate receptors involved in synaptic transmission and plasticity.
- Binding Affinity Studies : A study synthesized fourteen analogues of this compound to evaluate their binding affinities at AMPA, kainate, and NMDA (N-methyl-D-aspartate) receptors. The results demonstrated that structural modifications could enhance receptor selectivity and potency, potentially leading to the development of new neuroprotective agents with fewer side effects .
| Compound | AMPA Binding Affinity (pIC50) | Kainate Binding Affinity (pIC50) | NMDA Binding Affinity (pIC50) |
|---|---|---|---|
| This compound | 6.02 ± 0.01 | 6.55 ± 0.06 | 4.40 ± 0.07 |
| Analogue 1 | >100 | >100 | >100 |
| Analogue 2 | >100 | >100 | >100 |
Neuroprotective Potential
The modulation of glutamate receptors by this compound analogues suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, where glutamate dysregulation is a significant factor .
Biosynthesis of this compound
Understanding the biosynthetic pathways of this compound can facilitate its production through synthetic biology.
- Biosynthetic Pathway : this compound is synthesized from glutamate through a series of enzymatic reactions similar to those leading to ibotenic acid, another psychoactive compound derived from mushrooms . The identification of key enzymes involved in its biosynthesis opens avenues for biotechnological applications, allowing for the engineered production of this compound in microbial systems.
Taste Research Applications
This compound has been studied for its taste properties, revealing its potential as a flavor enhancer.
Taste Potency
Research has demonstrated that this compound exhibits a taste potency significantly stronger than traditional flavor enhancers like sodium inosinate and sodium glutamate. This suggests its potential utility in food science as a natural flavoring agent .
- Synergistic Effects : Studies indicate that this compound can produce synergistic effects when combined with other flavor compounds, enhancing overall taste perception .
Case Studies and Research Findings
Several studies have documented the applications of this compound across different fields:
- Neuropharmacology : A comprehensive study evaluated the effects of this compound on neuronal cultures, demonstrating its ability to modulate excitatory neurotransmission effectively .
- Food Science : Investigations into the taste characteristics of this compound revealed its potential as a natural flavor enhancer, prompting further research into its applications in food products .
属性
CAS 编号 |
2644-49-7 |
|---|---|
分子式 |
C5H8N2O4 |
分子量 |
160.13 g/mol |
IUPAC 名称 |
2-amino-2-(3-oxo-1,2-oxazolidin-5-yl)acetic acid |
InChI |
InChI=1S/C5H8N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h2,4H,1,6H2,(H,7,8)(H,9,10) |
InChI 键 |
NTHMUJMQOXQYBR-UHFFFAOYSA-N |
SMILES |
C1C(ONC1=O)C(C(=O)O)N |
规范 SMILES |
C1C(ONC1=O)C(C(=O)O)N |
熔点 |
207°C |
Key on ui other cas no. |
2644-49-7 |
物理描述 |
Solid |
同义词 |
amino-(3'-hydroxy-4',5'-dihydroisoxazol-5'-yl)acetic acid tricholomic acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















